molecular formula C7H9ClFNO B7776576 (2-Fluorophenyl)methoxyazanium;chloride

(2-Fluorophenyl)methoxyazanium;chloride

Cat. No.: B7776576
M. Wt: 177.60 g/mol
InChI Key: JXRCCPGBRXGMDB-UHFFFAOYSA-M
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Description

(2-Fluorophenyl)methoxyazanium;chloride is a quaternary ammonium salt characterized by a 2-fluorophenylmethoxy substituent attached to an azanium (NH₃⁺) center, with chloride as the counterion. Such compounds are often utilized in pharmaceutical and materials science research due to the electron-withdrawing effects of fluorine, which enhance stability and influence intermolecular interactions .

Properties

IUPAC Name

(2-fluorophenyl)methoxyazanium;chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9FNO.ClH/c8-7-4-2-1-3-6(7)5-10-9;/h1-4H,5H2,9H3;1H/q+1;/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXRCCPGBRXGMDB-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CO[NH3+])F.[Cl-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Analogs

a. [(2RS)-7-Chloro-5-(2-fluorophenyl)-2,3-dihydro-1H-1,4-benzodiazepin-2-yl]methanamine (Imp. E)

  • Structure : Features a 2-fluorophenyl group attached to a benzodiazepine core.
  • Key Differences : Unlike (2-Fluorophenyl)methoxyazanium;chloride, this compound incorporates a seven-membered diazepine ring and a chlorine substituent, which may confer distinct pharmacological properties .

b. (2-Methoxybenzyl)(2-methoxybenzylidene)azanium Tetrachloridozincate(II)

  • Structure : Contains a methoxy-substituted benzyl group linked to an azanium cation, coordinated with a ZnCl₄²⁻ anion.
  • Key Similarities : Both compounds feature aromatic methoxy groups and ammonium cations. However, the zinc complex in this analog introduces tetrahedral coordination geometry and a 3-D hydrogen-bonded network, enhancing crystallinity .

c. 2-[[3-[(2-Chloro-6-fluorophenyl)methoxy]phenyl]methylene]-6,7-dimethylthiazolo[3,2-a]benzimidazol-3(2H)-one

  • Structure : A benzimidazolone derivative with a chloro-fluorophenyl methoxy group.
  • Key Differences : The fused heterocyclic system and thiazole ring differentiate it from the simpler ammonium salt structure of the target compound .
Physicochemical Properties
Compound Molecular Formula Molecular Weight Key Features
This compound C₇H₇FNO⁺·Cl⁻ ~175.6 (calc.) Fluorine enhances lipophilicity; chloride ensures high solubility in polar solvents.
[(2RS)-7-Chloro-5-(2-fluorophenyl)-...] C₁₆H₁₅ClFN₃·HCl 348.7 Benzodiazepine core increases rigidity; dual halogenation (Cl, F) affects receptor binding .
(2-Methoxybenzyl)azanium ZnCl₄²⁻ C₁₆H₁₈NO₂⁺·C₈H₁₂NO⁺·ZnCl₄²⁻ 660.7 ZnCl₄²⁻ coordination reduces solubility in water; methoxy groups facilitate π-π stacking .
4-Methoxyphenylhydrazine hydrochloride C₇H₉N₂O·HCl 188.6 Hydrochloride salt form increases thermal stability (m.p. ~215°C) .

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